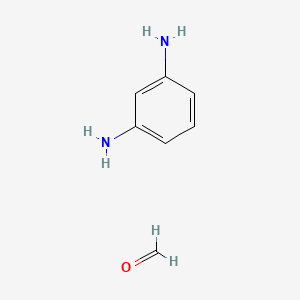

Benzene-1,3-diamine;formaldehyde

Description

Significance of Aromatic Diamine-Aldehyde Condensation Polymers in Modern Materials Science

Aromatic diamine-aldehyde condensation polymers are a class of materials that have garnered considerable interest due to their robust characteristics. The incorporation of aromatic rings into the polymer backbone imparts exceptional thermal stability and mechanical strength. msu.edu These polymers are synthesized through a condensation reaction, typically forming polyimines, where a carbon-nitrogen double bond is established. numberanalytics.com This process allows for the creation of materials with a wide array of properties, tailored to specific applications.

The significance of these polymers in modern materials science is multifaceted:

Enhanced Thermal and Mechanical Properties: The rigid structure of the aromatic components leads to high thermal stability and mechanical strength, making them suitable for applications in demanding environments. numberanalytics.commdpi.com The aromaticity also contributes to better miscibility with other aromatic substances, such as epoxy monomers. mdpi.com

Functionalization and Cross-linking: The aldehyde and amine functionalities provide reactive sites for further chemical modifications and cross-linking. numberanalytics.com This allows for the fine-tuning of the polymer's properties, such as creating thermosetting materials with high glass transition temperatures. mdpi.comresearchgate.net

Advanced Applications: These polymers are being explored for their potential in a variety of advanced applications. Their unique electronic and optical properties make them candidates for use in bioelectronics, biosensors, and nanomedicine. researchgate.net The ability to form low-dimensional nanostructures opens up possibilities for novel nanomaterials. researchgate.net

Biocompatibility: Certain aldehyde-based polymers have demonstrated biocompatibility and biodegradability, which is a significant advantage for biomedical applications. numberanalytics.com

The table below summarizes some key properties and applications of aromatic diamine-aldehyde condensation polymers.

| Property | Significance in Materials Science | Potential Applications |

| High Thermal Stability | Enables use in high-temperature environments. | Aerospace components, electronic insulators. |

| Mechanical Strength | Provides durability and resistance to deformation. | Structural materials, protective coatings. |

| Chemical Reactivity | Allows for functionalization and cross-linking to tailor properties. numberanalytics.com | Epoxy thermosets, functional polymers. mdpi.com |

| Low-Dimensional Structure | High surface-area-to-volume ratio and active edge sites. researchgate.net | Bioelectronics, biosensors, nanomedicine. researchgate.net |

Historical Development and Foundational Principles of Benzene-1,3-diamine-Formaldehyde Reactivity

The understanding of Poly(Benzene-1,3-diamine-Formaldehyde) chemistry is built upon foundational principles of organic chemistry, particularly the reactivity of aromatic compounds and the condensation reactions between amines and aldehydes.

The historical journey began with the isolation and identification of benzene (B151609) in 1825 by Michael Faraday. acs.org The subsequent elucidation of its unique cyclic and aromatic structure by chemists like Friedrich August Kekulé laid the groundwork for understanding the stability and reactivity of aromatic compounds. acs.org Aromatic compounds like benzene were found to be exceptionally stable compared to their aliphatic counterparts. msu.edu

The reaction between an amine and formaldehyde (B43269) is a classic condensation reaction. The mechanism for the formation of polymers from diamines and formaldehyde involves a stepwise addition of the amine to formaldehyde, promoted by water. researchgate.net This leads to the formation of hemiaminal intermediates, which can then further react to form a crosslinked polymer network, such as poly(hexahydrotriazine)s or poly(hemiaminal)s. researchgate.net

The key reaction is the formation of an imine bond (a carbon-nitrogen double bond) between the aldehyde group of formaldehyde and the amine groups of benzene-1,3-diamine. This reaction is reversible, which can be advantageous in the construction of large, self-assembling molecular architectures. acs.org The presence of the aromatic ring from benzene-1,3-diamine influences the reactivity and imparts the aforementioned stability to the resulting polymer.

Foundational Principles:

Aromaticity: The exceptional stability of the benzene ring, a 6 π-electron system, is a core principle. msu.edu This stability is retained in the polymer structure.

Condensation Polymerization: The formation of the polymer occurs through the repeated condensation of the two monomer units, benzene-1,3-diamine and formaldehyde, with the elimination of a small molecule, typically water. numberanalytics.com

Imine Bond Formation: The linkage between the monomers is primarily through imine bonds, which are stable yet can exhibit reversibility under certain conditions. acs.org

Current Research Landscape and Future Trajectories for Advanced Benzene-1,3-diamine-Formaldehyde Systems

Current research is focused on harnessing the unique properties of poly(benzene-1,3-diamine-formaldehyde) and related systems for novel applications. The versatility of the synthesis process allows for the creation of materials with tailored functionalities.

One significant area of current research is the use of aromatic diamine-aldehyde derivatives as curing agents or hardeners for epoxy resins. mdpi.com By reacting an aromatic aldehyde with a diamine, new polyfunctional amine hardeners can be synthesized. mdpi.com These hardeners can then be used to create epoxy thermosets with high glass transition temperatures and improved thermo-mechanical properties. mdpi.com The number of active hydrogen atoms in the hardener, which influences the degree of cross-linking, can be controlled by the choice of the aldehyde monomer. mdpi.com

Future research trajectories for advanced benzene-1,3-diamine-formaldehyde systems are pointing towards several exciting areas:

Nanomaterials: The self-assembly properties of these polymers are being explored for the bottom-up fabrication of covalently cross-linked nanostructures. researchgate.net These low-dimensional nanomaterials exhibit high surface-area-to-volume ratios and quantum confinement effects, making them promising for applications in catalysis, sensing, and nanoelectronics. researchgate.net

Dielectric Insulators: Polymers derived from benzene-based monomers are being investigated as dielectric insulators for electronic applications. researchgate.net The solvent-free deposition methods, such as initiated chemical vapor deposition (iCVD), could enable the integration of these polymers into sensitive electronic devices. researchgate.net

Bio-based Polymers: In a push towards more sustainable materials, research is being conducted on synthesizing these polymers from bio-based aldehydes. mdpi.com This approach aims to reduce the reliance on petrochemical sources while maintaining the desirable properties of the aromatic structure. mdpi.com

The table below outlines some recent research findings and future directions.

| Research Area | Key Findings | Future Trajectories |

| Epoxy Hardeners | Aromatic aldehyde-based amine hardeners improve the thermo-mechanical properties of epoxy thermosets. mdpi.com | Development of high-performance, bio-based epoxy systems. |

| Nanomaterials | Surface-assisted polymerization can create well-ordered, low-dimensional nanostructures with enhanced stability. researchgate.net | Fabrication of novel electronic and biomedical devices. |

| Dielectric Films | Solvent-free deposition techniques can produce high-purity polymer films for electronic applications. researchgate.net | Integration into next-generation microelectronics. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71888-85-2 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

benzene-1,3-diamine;formaldehyde |

InChI |

InChI=1S/C6H8N2.CH2O/c7-5-2-1-3-6(8)4-5;1-2/h1-4H,7-8H2;1H2 |

InChI Key |

RDTQAXDFKJDIST-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC(=CC(=C1)N)N |

Related CAS |

26936-95-8 |

Origin of Product |

United States |

Synthetic Methodologies for Benzene 1,3 Diamine Formaldehyde Reaction Products

Core Condensation Polymerization Protocols

The fundamental approach to synthesizing benzene-1,3-diamine-formaldehyde polymers involves the direct condensation reaction between the two monomers. This process can be catalyzed by either acids or bases, with each method offering distinct mechanistic pathways and requiring control over specific parameters to achieve desired polymer characteristics.

Acid-Catalyzed Polycondensation: Mechanisms and Influential Parameters

Acid-catalyzed polycondensation of m-phenylenediamine (B132917) and formaldehyde (B43269) is a common method for producing these resins. google.comderpharmachemica.com The reaction is typically carried out by heating a mixture of the monomers in the presence of an acid catalyst, such as hydrochloric acid. google.comderpharmachemica.com

The mechanism under acidic conditions involves the protonation of formaldehyde, making it more susceptible to electrophilic attack by the electron-rich aromatic ring of m-phenylenediamine. The initial reaction forms hydroxymethyl derivatives of m-phenylenediamine. These intermediates then undergo further condensation with other m-phenylenediamine molecules or with each other, leading to the formation of methylene (B1212753) bridges (-CH₂-) between the aromatic rings and the elimination of water. This process continues, resulting in a cross-linked three-dimensional polymer network.

Several parameters influence the acid-catalyzed polycondensation:

Temperature: Higher temperatures generally increase the reaction rate. For instance, a process for manufacturing an ion-exchange resin involves dropping an acidic aqueous mixture of m-phenylenediamine and formaldehyde kept at 0°C into a warmer immiscible liquid like toluene (B28343) maintained at about 80°C to initiate polymerization. google.com

Catalyst Concentration: The concentration of the acid catalyst affects the rate of both the initial addition reaction and the subsequent condensation steps. A 2M hydrochloric acid solution has been used as a catalyst in the synthesis of a resin from salicylic (B10762653) acid, phenylenediamine, and formaldehyde. derpharmachemica.com

Reaction Time: The duration of the reaction determines the extent of polymerization and cross-linking, thereby influencing the molecular weight and properties of the final resin. A reaction time of 7 hours at 120°C has been reported for the condensation of salicylic acid, phenylenediamine, and formaldehyde. derpharmachemica.com

Base-Catalyzed Polycondensation: Mechanistic Insights and Optimization

Base-catalyzed polycondensation of m-phenylenediamine and formaldehyde offers an alternative synthetic route. In this method, a base, such as ammonium (B1175870) hydroxide (B78521), is used to catalyze the reaction. whut.edu.cn The mechanism in a basic medium is thought to proceed through the formation of an anionic intermediate of m-phenylenediamine, which then attacks the formaldehyde molecule.

The initial step involves the reaction of m-phenylenediamine with formaldehyde to form methylol derivatives. dntb.gov.uaresearchgate.net These methylol groups can then react further to form methylene and methylene ether linkages, leading to the polymer network. dntb.gov.uaresearchgate.net The formation of these linkages is a competitive process influenced by the reaction conditions. dntb.gov.uanih.govnih.gov

Optimization of base-catalyzed polycondensation involves controlling parameters such as:

pH: The pH of the reaction medium is a critical factor. dntb.gov.uanih.govnih.gov It influences the relative rates of the formation of methylene and ether bridges. nih.govnih.gov

Catalyst Type and Concentration: Different bases can be used, and their concentration will affect the reaction kinetics.

Temperature: As with acid catalysis, temperature plays a crucial role in the reaction rate and the final polymer structure.

Theoretical studies on related systems, such as urea-formaldehyde and melamine-formaldehyde, have provided insights into the base-catalyzed mechanisms. dntb.gov.uaresearchgate.netmdpi.com For instance, the E1cb (unimolecular elimination of conjugate base) mechanism has been identified for the formation of key intermediates in urea-formaldehyde condensation. dntb.gov.uamdpi.com

Impact of Monomer Molar Ratios on Polymer Structure and Yield

In studies of similar systems like melamine-formaldehyde (MF) and urea-formaldehyde (UF) resins, it has been shown that the formaldehyde to monomer (F/M or F/U) ratio is a key factor. nih.govnih.gov

High Formaldehyde Ratios: A higher molar ratio of formaldehyde generally leads to a more highly cross-linked polymer with a greater proportion of methylol groups. In MF resins, at F/M ratios of 2.0 and 3.0, the formation of methylene bridges is minor compared to ether bridges. nih.govnih.gov

Low Formaldehyde Ratios: Lowering the molar ratio can lead to a more linear polymer with a higher proportion of methylene bridges. nih.govnih.gov For MF resins, when the molar ratio was lowered to 1.0, methylene bridges became more competitive with ether bridges. nih.govnih.gov

The following table summarizes the effect of the initial formaldehyde to phenol (B47542) molar ratio (F/P) on the formation of phenolic resol resins, which can provide analogous insights for the m-phenylenediamine-formaldehyde system.

| Initial F/P Molar Ratio | Catalyst Amount (Triethylamine) | Final Formaldehyde Concentration | Final Phenol Concentration | Linkage Types Observed |

| Decreasing | Decreased with increasing F/P | Dependent on initial F/P and catalyst amount | Dependent on initial F/P and catalyst amount | para,para and ortho,para methylene bridges |

Table derived from findings on phenolic resol resin synthesis, which can be correlated to the m-phenylenediamine-formaldehyde system. researchgate.net

In Situ Polymerization Techniques for Controlled Morphologies

In situ polymerization is a powerful technique for creating composite materials with controlled morphologies, such as hollow spheres or core-shell structures. whut.edu.cn This method involves carrying out the polymerization of m-phenylenediamine and formaldehyde in the presence of a template or another material.

A notable example is the synthesis of nitrogen-doped hollow carbon spheres. whut.edu.cn In this process, m-phenylenediamine and formaldehyde are polymerized in the presence of tetraethylorthosilicate (TEOS). Amine-aldehyde resin spheres form as a core, and the subsequent hydrolysis and co-condensation of TEOS with the remaining resin forms a shell, creating resin/SiO₂ composite spheres. whut.edu.cn Pyrolysis of these composites leads to the formation of hollow carbon spheres after the removal of the silica (B1680970) template. whut.edu.cn

This technique allows for precise control over the size, shape, and porosity of the final material. The use of surfactants like cetyltrimethyl ammonium bromide (CTAB) can also influence the morphology of the resulting polymer. whut.edu.cn

Modified and Co-Polymerization Strategies

To tailor the properties of benzene-1,3-diamine-formaldehyde polymers for specific applications, modification and co-polymerization strategies are employed. This involves introducing other reactive monomers into the polymerization process.

Integration with Phenolic Co-reactants (e.g., Resorcinol (B1680541), m-Aminophenol, Salicylic Acid, m-Cresol (B1676322), Phenol)

The incorporation of phenolic co-reactants is a common strategy to modify the properties of m-phenylenediamine-formaldehyde resins. These co-reactants can enhance properties such as thermal stability, adhesion, and reactivity.

Resorcinol: Co-polymerization with resorcinol is well-documented, particularly in the synthesis of organic aerogels. jwent.net The high reactivity of resorcinol, with its two hydroxyl groups, influences the polymerization kinetics and the final structure of the aerogel. jwent.net Modification of resorcinol-formaldehyde aerogels with m-phenylenediamine has been shown to increase the specific surface area. jwent.net

m-Aminophenol: m-Aminophenol can be used as a co-monomer to introduce both hydroxyl and amino functionalities into the polymer network. whut.edu.cnworldresearchersassociations.com This can lead to materials with unique properties, such as nitrogen-doped mesoporous carbons. worldresearchersassociations.com The synthesis of mesostructured resins from m-aminophenol and formaldehyde has been achieved using a neutral surfactant as a structure-directing agent under acidic conditions. worldresearchersassociations.com

Salicylic Acid: The inclusion of salicylic acid in the polymerization with phenylenediamine and formaldehyde, catalyzed by hydrochloric acid, results in a chelating ion-exchange resin. derpharmachemica.com This resin has shown selectivity for certain metal ions, such as Fe³⁺, Cu²⁺, and Ni²⁺. derpharmachemica.com

m-Cresol and Phenol: Modified m-cresol-phenol-formaldehyde resins have been developed to have low fuming toxicity and improved water resistance. google.com The synthesis involves an acid-catalyzed alkylation reaction to homogenize the reactivity of m-cresol and phenol before polymerization. google.com This approach avoids the complexities of two-stage polymerization. google.com The integration of phenol and cresol (B1669610) with salicylic acid and formaldehyde has also been explored to create soluble resin products. google.com

The following table provides a summary of the co-reactants and their effects on the resulting polymer.

| Co-reactant | Catalyst/Conditions | Resulting Polymer/Material | Key Properties/Findings |

| Resorcinol | Sodium Carbonate | Modified Resorcinol Formaldehyde Aerogel | Increased specific surface area. jwent.net |

| m-Aminophenol | Hydrochloric Acid (with surfactant) | N-doped Mesoporous Carbon | Mesostructured framework. worldresearchersassociations.com |

| Salicylic Acid | Hydrochloric Acid | Chelating Ion-Exchange Resin | Selective for Fe³⁺, Cu²⁺, and Ni²⁺ ions. derpharmachemica.com |

| m-Cresol, Phenol | Acid Catalyst | Modified m-Cresol-Phenol-Formaldehyde Resin | Low fuming toxicity, improved water resistance. google.com |

This interactive table allows for a quick overview of the impact of different phenolic co-reactants on the properties of the final polymer product.

Incorporation of Other Amine and Aldehyde Derivatives

The properties of poly(benzene-1,3-diamine-formaldehyde) resins can be significantly altered by incorporating other amine or aldehyde derivatives into the polymer backbone. This strategy allows for the creation of co-polymers and terpolymers with tuned characteristics.

Research has demonstrated the synthesis of a terpolymer resin by reacting p-phenylenediamine (B122844) and phenyl hydrazine (B178648) with formaldehyde in a dimethylformamide medium. google.com The reaction involves refluxing a mixture with a 1:1:2 molar ratio of p-phenylenediamine, phenyl hydrazine, and formaldehyde, respectively, at 130°C for six hours. google.com This incorporation of phenyl hydrazine alongside a different phenylenediamine isomer illustrates a method to modify the polymer structure.

The versatility of this approach extends to the use of various diamines and aldehydes. For instance, in the synthesis of related ion-exchange resins, other amino compounds such as ethylene (B1197577) diamine, triethylene tetramine, and guanidine (B92328) can be employed. google.com Furthermore, formaldehyde can be partially or fully replaced by other aldehydes like furfural, acetaldehyde, or crotonaldehyde, and even ketones like acetone (B3395972) can be included to achieve desirable properties. google.com The synthesis of N-thiomethyl benzoimidazoles, a related heterocyclic structure, showcases the reaction of o-phenylenediamines with thiophenols and various aldehydes, including paraformaldehyde and aromatic aldehydes, highlighting the broad compatibility of different carbonyl compounds in such condensation reactions. mdpi.com

The following table summarizes examples of reactants used to create modified polymers.

| Amine Component | Aldehyde/Carbonyl Component | Resulting Structure Type | Reference |

| p-Phenylenediamine, Phenyl hydrazine | Formaldehyde | Terpolymer | google.com |

| Ethylene diamine, Guanidine | Formaldehyde | Co-polymer | google.com |

| m-Phenylenediamine | Acetaldehyde, Furfural | Co-polymer | google.com |

| o-Phenylenediamine, Thiophenols | Aromatic aldehydes | N-thiomethyl benzoimidazole | mdpi.com |

Template-Directed Synthesis for Structured Materials

Template-directed synthesis is a powerful strategy to control the morphology and structure of poly(benzene-1,3-diamine-formaldehyde) materials on the micro- and nanoscale. This approach utilizes sacrificial templates or structured reaction environments to guide the polymerization process, yielding materials with specific forms like spheres, hollow structures, or ordered arrays.

One effective method involves the synthesis of N-doped hollow carbon spheres (NHCSs) derived from a m-phenylenediamine-formaldehyde resin. whut.edu.cn In this process, cetyltrimethyl ammonium bromide (CTAB) acts as a surfactant, while tetraethylorthosilicate (TEOS) serves as a silica source. whut.edu.cn Initially, m-phenylenediamine and formaldehyde polymerize to form resin spheres. Subsequently, the hydrolysis and co-condensation of TEOS form a resin@SiO2 shell around the resin core. whut.edu.cn Pyrolysis of these composite spheres, followed by etching of the silica template, results in the formation of hollow carbon spheres. whut.edu.cn

Another approach creates spherical resin beads by using the interface between two immiscible liquids as a template. A patent from 1952 describes a process where an acidic aqueous mixture of meta-phenylene diamine and formaldehyde, kept cool at 0°C to prevent premature condensation, is added dropwise into a vessel of heated toluol (around 80°C). google.com As the droplets fall through the hot, immiscible organic liquid, polymerization occurs within the droplets, solidifying them into spherical grains. google.com Cooling the lower part of the vessel prevents the formed beads from sticking together. google.com The resulting grains are uniform in size and shape, making them excellent for applications like ion-exchange columns. google.com

The principle of using a template is also seen in the in situ oxidative polymerization of m-phenylenediamine on the surface of palygorskite, a type of clay, to form nanocomposites with enhanced adsorptivity. While not a formaldehyde co-polymer, this demonstrates the use of a solid inorganic template to guide polymer formation.

| Template Type | Reactants | Resulting Structure | Mechanism | Reference |

| Soft Template (Surfactant) & Hard Template (Silica) | m-Phenylenediamine, Formaldehyde, CTAB, TEOS | N-doped Hollow Carbon Spheres | Formation of resin core followed by silica shell deposition, then pyrolysis and template removal. | whut.edu.cn |

| Liquid-Liquid Interface | m-Phenylenediamine, Formaldehyde, HCl (aq), Toluol | Spherical Resin Beads | Polymerization occurs within aqueous droplets suspended in a hot, immiscible organic liquid. | google.com |

Approaches to Benzoxazine-Type Polymers from m-Phenylenediamine and Formaldehyde

Benzoxazines are a class of heterocyclic compounds that, upon thermal curing, undergo ring-opening polymerization to form high-performance polybenzoxazines, a type of phenolic resin. wikipedia.orgkpi.ua This polymerization occurs without the release of volatile by-products, offering significant processing advantages like near-zero shrinkage. wikipedia.orgkpi.ua The synthesis of benzoxazine (B1645224) monomers is typically achieved through a Mannich condensation reaction involving a phenol, a primary amine, and formaldehyde. researchgate.netmdpi.com

While most benzoxazines are derived from monoamines, research has explored the use of diamines, such as m-phenylenediamine (m-PDA), to create novel benzoxazine structures capable of forming cross-linked networks with enhanced thermal and mechanical properties. A novel aromatic diamine-based benzoxazine, named P-mPDA, was successfully synthesized from m-phenylenediamine, 2-hydroxybenzaldehyde, and formaldehyde. researchgate.net This synthesis demonstrates that m-PDA can be effectively incorporated into a benzoxazine structure.

The polymerization behavior of this m-PDA-based benzoxazine is noteworthy. It exhibits favorable processability with a low polymerization onset temperature, which can be further reduced to as low as 80°C with the use of catalysts. researchgate.net The ring-opening polymerization initially forms a polybenzoxazine with N,O-acetal and arylamine Mannich-type structures. researchgate.net As the temperature increases, a rearrangement from the N,O-acetal to a more stable phenolic Mannich-type structure occurs. researchgate.net The resulting thermoset (polymerized P-mPDA) displays outstanding performance, including a very high glass transition temperature (Tg) of 280°C and high char yield, indicating excellent thermal stability. researchgate.net

The general reaction for forming a benzoxazine ring and its subsequent thermal ring-opening polymerization is summarized below:

Monomer Synthesis (Mannich Condensation): A phenol, a primary amine, and formaldehyde react to form the heterocyclic benzoxazine ring. When a diamine like m-PDA is used, bifunctional or oligomeric benzoxazine precursors can be formed. researchgate.netpreprints.org

Polymerization (Ring-Opening): Upon heating, typically between 160°C and 260°C, the oxazine (B8389632) ring opens cationically and polymerizes to form a highly cross-linked phenolic-type network. nih.govnih.gov

Purification and Isolation Techniques for Poly(Benzene-1,3-diamine-Formaldehyde) Products

The purification and isolation of the final polymer product are critical steps to remove unreacted monomers, catalysts, and low-molecular-weight oligomers, ensuring the desired properties and stability of the material. Several methods are employed for poly(benzene-1,3-diamine-formaldehyde) and related polymers.

A comprehensive multi-step purification procedure has been described for a terpolymer synthesized from p-phenylenediamine, phenyl hydrazine, and formaldehyde. After the reaction, the polymer is precipitated in ice water. The separated resin is first washed with warm water and then extracted with ether to remove any unreacted monomers. google.com Further purification is achieved by dissolving the polymer in an acidic solution (1:1 HCl/water) and then re-precipitating it by adding a 12% NaOH solution. google.com This acid-base treatment helps to remove impurities that are soluble under acidic or basic conditions. The purified resin is then filtered and washed sequentially with hot water, methanol, and acetone to remove residual salts and solvents, before being dried in an oven at 75°C. google.com

For other related polymers, simpler procedures are often sufficient. For instance, poly(o-phenylenediamine) synthesized via chemical oxidation is separated from soluble materials by centrifuge, followed by repeated washing with distilled water and drying at 50°C. chalcogen.ro Similarly, an Fe-doped poly(p-phenylenediamine) composite is collected by filtration, washed with ultrapure water, and dried under vacuum at 60°C. nih.gov

In the case of resin beads formed by interfacial polymerization, the purification is mechanically simpler. The solidified grains are scooped from the reaction vessel and may be hardened further with a lye solution before being carefully dried. google.com

The following table outlines common purification steps for these types of polymers.

| Purification Step | Purpose | Example Solvents/Reagents | Reference |

| Precipitation | To isolate the crude polymer from the reaction medium. | Ice water | google.com |

| Solvent Extraction/Washing | To remove unreacted monomers and organic impurities. | Ether, Methanol, Acetone, Distilled Water | google.comchalcogen.ro |

| Acid Dissolution & Base Re-precipitation | To remove acid/base soluble impurities. | HCl (aq), NaOH (aq) | google.com |

| Filtration/Centrifugation | To separate the solid polymer from liquid phases. | N/A | chalcogen.ronih.gov |

| Drying | To remove residual water and solvents. | Air oven, Vacuum oven | google.comnih.gov |

Structural Elucidation and Morphological Analysis of Poly Benzene 1,3 Diamine Formaldehyde Architectures

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure and elemental composition of poly(benzene-1,3-diamine-formaldehyde).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR for Molecular Structure and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of the polymer and for monitoring the progress of the polymerization reaction between benzene-1,3-diamine and formaldehyde (B43269).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the polymer, the aromatic protons of the benzene-1,3-diamine monomeric units are expected to appear in the range of 6.0-7.5 ppm. The protons of the methylene (B1212753) bridges (-CH₂-), formed from the condensation of formaldehyde, typically resonate between 4.0 and 5.0 ppm. The protons of the amine groups (N-H) can show broad signals over a wide range, often between 3.0 and 6.0 ppm, and their exact position is sensitive to the solvent and temperature. By integrating the signals, the ratio of aromatic to methylene protons can be determined, providing insights into the degree of polymerization and cross-linking.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the polymer. The aromatic carbons of the benzene-1,3-diamine units typically show signals in the region of 100-150 ppm. The carbon atoms of the methylene bridges are expected to resonate around 40-60 ppm. Unreacted formaldehyde, if present, would show a signal around 80-90 ppm. researchgate.net The disappearance of the formaldehyde signal and the appearance of the methylene bridge signal can be used to monitor the progress of the polymerization reaction. mdpi.comresearchgate.net

Reaction Monitoring: NMR spectroscopy can be employed to monitor the condensation reaction in real-time. By taking spectra at different time intervals, the consumption of monomers and the formation of the polymer can be followed. This allows for the optimization of reaction conditions such as temperature, pH, and monomer ratio to achieve the desired polymer structure and properties.

| ¹H NMR Chemical Shifts (ppm) | Assignment |

| 6.0 - 7.5 | Aromatic protons (C₆H₃) |

| 4.0 - 5.0 | Methylene bridge protons (-CH₂-) |

| 3.0 - 6.0 | Amine protons (-NH-) |

| ¹³C NMR Chemical Shifts (ppm) | Assignment |

| 100 - 150 | Aromatic carbons (C₆H₃) |

| 40 - 60 | Methylene bridge carbons (-CH₂-) |

| 80 - 90 | Unreacted Formaldehyde |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the poly(benzene-1,3-diamine-formaldehyde) resin. The FTIR spectrum of the polymer exhibits characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

The broad band observed in the region of 3200-3500 cm⁻¹ is attributed to the stretching vibrations of the N-H bonds of the primary and secondary amine groups. researchgate.net The absorption bands in the 3000-3100 cm⁻¹ range are characteristic of the C-H stretching vibrations of the aromatic ring. The peaks between 2800 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene bridges. chem-soc.si

The strong absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are assigned to the C=C stretching vibrations within the aromatic ring. The band around 1250 cm⁻¹ is indicative of the C-N stretching vibration. researchgate.net The formation of methylene bridges connecting the aromatic rings can be confirmed by the presence of a peak around 1478 cm⁻¹. chem-soc.si

| FTIR Absorption Bands (cm⁻¹) | Assignment |

| 3200 - 3500 | N-H stretching |

| 3000 - 3100 | Aromatic C-H stretching |

| 2800 - 3000 | Aliphatic C-H stretching (-CH₂-) |

| ~1600, ~1500 | Aromatic C=C stretching |

| ~1478 | Methylene bridge C-H bending |

| ~1250 | C-N stretching |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS analysis of poly(benzene-1,3-diamine-formaldehyde) provides valuable information about the surface chemistry of the polymer.

The high-resolution XPS spectrum of the C 1s region can be deconvoluted into multiple peaks, corresponding to carbon atoms in different chemical environments. These typically include C-C/C-H bonds in the aromatic ring, C-N bonds, and potentially C-O bonds if any unreacted formaldehyde or ether linkages are present on the surface.

The N 1s spectrum is crucial for understanding the chemical state of nitrogen in the polymer. It can be fitted with peaks corresponding to primary amines (-NH₂), secondary amines (-NH-), and protonated amines (-NH₃⁺), providing insight into the degree of cross-linking and the surface charge characteristics. whut.edu.cn The O 1s spectrum can indicate the presence of adsorbed water, surface hydroxyl groups, or unreacted formaldehyde.

| XPS Core Level | Binding Energy (eV) | Assignment |

| C 1s | ~284.8 | Aromatic C-C/C-H |

| C 1s | ~286.0 | C-N |

| C 1s | ~287.5 | C-O (if present) |

| N 1s | ~399.5 | -NH₂ / -NH- |

| N 1s | ~401.0 | -NH₃⁺ |

| O 1s | ~532.5 | Adsorbed H₂O / C-O |

Microscopic and Porosity Characterization

The macroscopic properties of poly(benzene-1,3-diamine-formaldehyde) are intimately linked to its microscopic morphology and porous structure.

Electron Microscopy (SEM, TEM) for Surface Morphology and Internal Structure

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the surface morphology and internal structure of the polymer at the micro- and nanoscale.

SEM analysis reveals the three-dimensional surface topography of the polymer. Depending on the synthesis conditions, poly(benzene-1,3-diamine-formaldehyde) can exhibit a variety of morphologies, ranging from smooth, continuous films to agglomerates of spherical particles or highly porous, interconnected networks. researchgate.netchalcogen.ro SEM images can provide information on particle size, shape, and the degree of aggregation.

TEM analysis provides a two-dimensional projection of the internal structure of the polymer. TEM images can reveal the presence of pores, their size distribution, and the interconnectivity of the polymer network. mdpi.com For porous resins, TEM can help to distinguish between different types of porosity, such as micropores, mesopores, and macropores.

Surface Area and Pore Volume Analysis (e.g., Brunauer–Emmett–Teller (BET) Method)

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of a material. It is based on the physical adsorption of a gas (typically nitrogen) on the surface of the solid at liquid nitrogen temperature.

The specific surface area of poly(benzene-1,3-diamine-formaldehyde) can vary significantly depending on the synthetic route and post-synthesis treatments. By carefully controlling the polymerization conditions, materials with high specific surface areas can be obtained, which is desirable for applications in catalysis, adsorption, and separation. rsc.org

In addition to the specific surface area, the BET analysis can also provide information about the pore volume and pore size distribution of the material. This is crucial for understanding the accessibility of the internal surface area and for tailoring the material for specific applications. For instance, microporous polymers are suitable for gas storage and separation, while mesoporous materials are often used in catalysis and as supports for enzymes. chalcogen.ro

| Property | Typical Range | Significance |

| BET Surface Area (m²/g) | 10 - 1000+ | High surface area is beneficial for adsorption and catalysis. |

| Pore Volume (cm³/g) | 0.1 - 1.5 | Indicates the total volume of accessible pores. |

| Pore Size (nm) | <2 (microporous), 2-50 (mesoporous) | Determines the size of molecules that can enter the pores. |

X-ray Diffraction (XRD) for Crystalline and Amorphous Phases

X-ray diffraction (XRD) is a fundamental technique for investigating the long-range order in polymeric materials, enabling the differentiation between crystalline and amorphous structures. In crystalline polymers, the ordered arrangement of polymer chains results in sharp, well-defined diffraction peaks at specific angles (2θ), corresponding to the Bragg's law. nasa.gov Conversely, amorphous polymers, lacking this long-range order, produce broad, diffuse scattering patterns, often referred to as amorphous halos. nasa.gov

For poly(benzene-1,3-diamine-formaldehyde), which is a network polymer formed through the condensation of benzene-1,3-diamine and formaldehyde, the structure is predominantly amorphous. This is due to the irregular cross-linking that prevents the formation of a highly ordered crystalline lattice. The resulting XRD pattern is expected to show a broad halo, characteristic of amorphous materials, rather than sharp crystalline peaks. researchgate.net This amorphous nature is a common feature of many thermosetting resins, including analogous phenol-formaldehyde and resorcinol-formaldehyde polymers. researchgate.net

The synthesis of N-doped hollow carbon spheres using a phenylenediamine-formaldehyde chemistry further supports the formation of an amorphous resin structure prior to carbonization. whut.edu.cn While specific XRD patterns for poly(benzene-1,3-diamine-formaldehyde) are not extensively reported in the literature, the general understanding of amine-formaldehyde polymerization points towards a disordered network. researchgate.netirispublishers.com

Table 1: Expected XRD Characteristics for Poly(Benzene-1,3-diamine-Formaldehyde)

| Feature | Expected Observation | Implication |

| Diffraction Peaks | Broad, diffuse halo | Predominantly amorphous structure |

| Crystallinity | Low to negligible | Lack of long-range molecular order |

Molecular Weight Distribution and Polydispersity Assessment (e.g., Gel Permeation Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. researchgate.netchem-soc.si This method separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting first from the chromatography column. irispublishers.com Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. researchgate.net

For thermosetting polymers like poly(benzene-1,3-diamine-formaldehyde), GPC analysis is typically performed on the pre-polymer (resole or novolac stage) before the final cross-linking occurs and the material becomes insoluble. The molecular weight and its distribution at this stage are crucial as they influence the processing characteristics and the properties of the final cured network.

Table 2: Illustrative GPC Data for a Hypothetical Pre-cured Benzene-1,3-diamine-Formaldehyde Resin

| Parameter | Value | Description |

| Mn ( g/mol ) | ~1,500 - 3,000 | Number-average molecular weight of the pre-polymer chains. |

| Mw ( g/mol ) | ~3,000 - 6,000 | Weight-average molecular weight, sensitive to larger chains. |

| PDI (Mw/Mn) | ~2.0 - 2.5 | Indicates a relatively broad distribution of oligomer sizes, typical for condensation polymers. |

Note: The values in this table are hypothetical and serve as an illustration based on typical values for similar thermosetting pre-polymers. Actual values would depend on the specific synthesis conditions (e.g., monomer ratio, catalyst, temperature).

Cross-Linking Density and Network Architecture Determination

The network architecture is complex, consisting of benzene (B151609) rings linked by methylene (-CH2-) and potentially ether (-CH2-O-CH2-) bridges, although methylene bridges are generally more stable and predominant in the final cured resin. researchgate.net The reaction proceeds through the formation of hydroxymethylated intermediates that then condense with other diamine molecules or oligomers, building up the network. researchgate.net The stoichiometry of the reactants, the pH, and the curing temperature are critical parameters that control the final cross-linking density. kpi.ua

Several methods can be used to estimate the cross-linking density of the cured polymer. Swelling tests, based on the Flory-Rehner equation, relate the degree of swelling in a suitable solvent to the molecular weight between cross-links (Mc). nih.govresearchgate.net Dynamic Mechanical Analysis (DMA) can also provide information about the cross-linking density through the measurement of the storage modulus in the rubbery plateau region.

Studies on analogous phenol-formaldehyde resins have shown that the cross-linking density is highly dependent on the formaldehyde-to-phenol molar ratio, with a maximum density achieved at a specific ratio. kpi.ua A similar relationship is expected for the benzene-1,3-diamine-formaldehyde system. The inherent amine functionality in the polymer backbone also introduces nitrogen atoms into the network, which can influence its properties. whut.edu.cn

Table 3: Factors Influencing Cross-Linking Density and Network Architecture

| Factor | Influence |

| Monomer Molar Ratio (Formaldehyde:Benzene-1,3-diamine) | Directly affects the number of potential cross-linking sites and thus the final cross-link density. kpi.ua |

| Catalyst Type and Concentration (Acidic or Basic) | Influences the reaction kinetics and the type of linkages formed (methylene vs. ether bridges). chem-soc.si |

| Curing Temperature and Time | Determines the extent of the cross-linking reaction and the final network structure. |

| Presence of Other Reactants or Modifiers | Can alter the network by being incorporated into the structure or by affecting the reaction pathways. |

Reaction Mechanisms and Theoretical Investigations of Benzene 1,3 Diamine Formaldehyde Systems

Detailed Reaction Mechanisms of Condensation and Cross-linking Processes

The synthesis of resins from benzene-1,3-diamine and formaldehyde (B43269) involves several key stages, beginning with the initial reaction to form intermediates, followed by condensation and cross-linking to build the final polymer network. Depending on the reaction conditions and the presence of other reactants like phenols, different polymeric structures, such as amine-aldehyde resins or polybenzoxazines, can be formed.

The initial step in the reaction between benzene-1,3-diamine and formaldehyde is the formation of methylol derivatives. This occurs through the electrophilic addition of the carbonyl carbon of formaldehyde to the nitrogen atoms of the amine groups. This reaction is analogous to the formation of N-hydroxymethyl aniline (B41778) from aniline and formaldehyde. nih.gov Each amino group (-NH₂) in benzene-1,3-diamine can react with one or two formaldehyde molecules to form mono- and di-methylol groups (-NH(CH₂OH) and -N(CH₂OH)₂).

These methylol intermediates are often unstable and readily undergo condensation reactions. In an acidic medium, the hydroxyl group of a methylol derivative can be protonated, followed by the elimination of a water molecule to generate a highly reactive electrophilic species, an N-methylene anilinium-type cation. nih.gov This cation can then attack the electron-rich aromatic ring of another benzene-1,3-diamine molecule (at the ortho or para positions relative to the amino groups) or react with another amine group, forming a methylene (B1212753) bridge (-CH₂-) that links the monomer units. This process of methylol formation and subsequent condensation is central to building the polymer chain. nih.gov

The repeated formation of methylol derivatives and their subsequent condensation leads to the creation of a complex, cross-linked network known as an amine-aldehyde resin. The pathway to this resinous material is characterized by the progressive increase in molecular weight as monomer units are linked by methylene bridges. whut.edu.cn

The general procedure can involve mixing benzene-1,3-diamine with other components, if any, and then adding formaldehyde, often at elevated temperatures (e.g., 70 to 100°C), to control the reaction. google.com The mechanism is a type of Mannich-type condensation. oregonstate.edu Given that benzene-1,3-diamine has two reactive amino groups and the aromatic ring is highly activated, a dense, three-dimensional network is rapidly formed. The high reactivity of m-phenylenediamine (B132917) with formaldehyde is a key characteristic of this system. whut.edu.cn

When benzene-1,3-diamine is reacted with a phenol (B47542) and formaldehyde, benzoxazine (B1645224) monomers can be formed. These monomers contain a heterocyclic oxazine (B8389632) ring fused to the benzene (B151609) ring. researchgate.net Polybenzoxazines, the resulting polymers, are high-performance thermosetting resins generated through a thermally induced ring-opening polymerization (ROP). researchgate.netmdpi.com

The ROP of benzoxazines is typically initiated at high temperatures (often above 220°C) or by using a catalyst. mdpi.com The mechanism is cationic in nature. mdpi.com The polymerization proceeds via the opening of the oxazine ring, which generates reactive species that can attack other monomer units. This leads to the formation of a highly cross-linked polymer network with a phenolic-like structure. researchgate.net

Studies have proposed that the ROP can proceed through the ortho position relative to the nitrogen atom of the oxazine ring. researchgate.netdocumentsdelivered.com The process may involve the formation of various intermediates, including zwitterionic species, which then lead to linear and cyclic oligomers that eventually form a higher molecular weight cross-linked polymer through electrophilic aromatic substitution reactions. rsc.org The stability of the resulting polymer network is a key feature of polybenzoxazines. researchgate.net

Computational Chemistry Approaches for Mechanistic Understanding

Computational chemistry provides powerful tools to investigate the complex reaction mechanisms of the benzene-1,3-diamine-formaldehyde system at a molecular level. Methods like Density Functional Theory (DFT) and ab initio calculations can be used to map out reaction pathways, characterize the structures of intermediates and transition states, and determine the energetics of the process. usda.govresearchgate.net

Although specific studies on the benzene-1,3-diamine system are limited, extensive computational research on the analogous reaction between aniline and formaldehyde to form 4,4′-methylenedianiline (MDA) provides significant insights. nih.govmdpi.com These studies, using methods like the G3MP2B3 composite quantum chemical method, have proposed detailed molecular mechanisms consisting of consecutive elementary reaction steps. nih.govdntb.gov.ua

The typical pathway elucidated by these studies involves:

Initial Complex Formation : Aniline and formaldehyde form an initial reactant complex. nih.gov

Methylol Formation : The reaction proceeds through a six-membered ring transition state to form N-hydroxymethylaniline (the methylol derivative). nih.gov

Dehydration : In an acidic medium, the methylol intermediate is protonated, leading to dehydration and the formation of a key electrophilic intermediate (N-methylidene anilinium). nih.gov

Electrophilic Attack : This electrophile then attacks a second aniline molecule at the para position, forming a protonated N-(p-aminobenzyl)aniline (PABA) intermediate. nih.gov

Rearrangement and Final Product Formation : The PABA intermediate rearranges and reacts further to form the final MDA product. nih.gov

DFT calculations have been crucial in identifying the geometries of the transition states for each of these steps. For instance, the transition state for the initial formaldehyde addition to aniline involves a six-membered ring structure where the formaldehyde carbon approaches the amine nitrogen while a proton is transferred from the nitrogen to the formaldehyde oxygen via a second aniline molecule acting as a shuttle. nih.gov Similar computational approaches have been used to study reactions of diamines with formaldehyde, confirming that the process involves a stepwise addition mechanism. researchgate.net

A major contribution of computational studies is the quantification of energy barriers (activation energies) and thermodynamic parameters (reaction enthalpies, Gibbs free energies) for each step in the reaction mechanism. researchgate.netresearchgate.net This information helps to determine the kinetically and thermodynamically favored pathways and to understand the influence of reaction conditions.

For the model aniline-formaldehyde system, ab initio calculations have determined the activation energies for key steps. nih.govmdpi.com For example, the formation of the N-(p-aminobenzyl)anilinium (PABAH⁺) intermediate complex has a calculated activation energy of 41.2 kJ/mol, and its subsequent dissociation into aniline and an electrophilic species has an energy barrier of 104.0 kJ/mol. nih.gov

Thermodynamic analysis has also been performed for the synthesis of 4,4'-methylenedianiline, showing that higher reaction temperatures can help suppress the formation of byproducts, leading to a higher yield of the desired product. researchgate.net The tables below summarize key energetic data calculated for competitive side reactions in the model aniline-formaldehyde system, which provides a valuable reference for understanding the reactivity of the benzene-1,3-diamine system. mdpi.com

| Reaction | ΔE₀ | ΔH₂₉₈ | ΔG₂₉₈ |

|---|---|---|---|

| Formation of Aminal (AMH⁺) | -141.3 | -136.9 | -58.4 |

| Formation of o-aminobenzylaniline (OABAH⁺) | -139.7 | -132.8 | -49.0 |

| Reaction Product | ΔE₀ | ΔH₂₉₈ | ΔG₂₉₈ | Δ‡E₀ |

|---|---|---|---|---|

| 2,4-MDAH⁺ | -101.9 | -98.8 | -28.7 | -1.9 |

| 4,4'-MDAH⁺ | -98.2 | -94.8 | -25.2 | 14.0 |

| 3,4-MDAH⁺ | -41.9 | -39.0 | 30.3 | 69.8 |

These computational findings reveal that from both a thermodynamic and kinetic standpoint, side reactions such as addition at the ortho position are highly competitive with the formation of the para-substituted product. mdpi.com Such detailed energetic information is invaluable for optimizing reaction conditions to favor the formation of desired products in amine-aldehyde condensation systems.

Simulation of Solvent Effects on Reaction Dynamics

The solvent plays a critical role in the reaction dynamics of polycondensation reactions, influencing reactant solubility, intermediate stability, and transition state energies. While direct simulation studies on the benzene-1,3-diamine-formaldehyde system are not abundant in the reviewed literature, research on analogous systems provides significant insights.

For instance, a study on a p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer highlighted the importance of the reaction medium. nih.gov The terpolymer was synthesized in dimethylformamide (DMF), and its solubility was tested in various solvents. The resulting polymer was soluble in polar aprotic solvents like dimethylsulfoxide (DMSO) as well as strong acids like HCl and H₂SO₄, but insoluble in less polar solvents such as chloroform, benzene, and toluene (B28343). nih.gov This selective solubility underscores the influence of solvent-polymer interactions on the final product's properties.

Theoretical investigations into the reaction of aniline with formaldehyde using the G3MP2B3 quantum chemical method have shown that the surrounding medium significantly affects the reaction mechanism. mdpi.com Comparisons of the gas phase with aqueous and aniline solutions revealed that the solvent can alter the thermodynamics of the formation of key intermediates. mdpi.com Similarly, computational studies on p-phenylenediamine (B122844) (PPD) have demonstrated that solvents can cause significant changes in the reaction enthalpies of hydrogen splitting from the amino group, potentially altering the thermodynamically preferred reaction mechanism. researchgate.net These findings suggest that in the benzene-1,3-diamine-formaldehyde system, the choice of solvent would similarly influence reaction pathways and rates by stabilizing or destabilizing charged intermediates and transition states.

Molecular Modeling of Polymer Structures and Interactions

Molecular modeling is a powerful tool for predicting the three-dimensional structure of polymers and understanding the interactions between polymer chains. For the benzene-1,3-diamine-formaldehyde system, molecular modeling can elucidate the formation of the cross-linked network and predict the material's mechanical and thermal properties.

A study involving the synthesis and molecular modeling of a p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer utilized Density Functional Theory (DFT) with the B3LYP-D3BJ/def2svp method to analyze the polymer's structure and reactivity. nih.gov This computational approach helps in understanding the bonding nature and spectroscopic properties of the resulting polymer. nih.gov

In a related context, molecular dynamics (MD) simulations have been employed to study the structure of various polymers. For example, MD simulations of amine-functionalized m-poly(phenyleneethynylene)s in an aqueous environment showed that the polymer adopts a helical conformation, which is stabilized by Lennard-Jones interactions. mdpi.com While the polymer backbone is different, this study highlights how MD simulations can reveal the preferred conformations and stabilizing interactions in amine-containing aromatic polymers in solution.

Molecular mechanics (MM) and molecular dynamics (MD) simulations have also been used to investigate the mechanical properties of linear aromatic polyamides, such as poly(phenylenediamine-alt-2,6-diformyl multiphenyl). researchgate.net These simulations revealed that such polymers can self-assemble into honeycomb-like structures and may exhibit unusual mechanical properties like negative Poisson's ratios. researchgate.net Such modeling approaches could be applied to predict the network topology and mechanical response of cured benzene-1,3-diamine-formaldehyde resins.

Kinetic Studies of Polymerization and Degradation Processes

Kinetic studies are essential for understanding the rates of polymerization and degradation, which in turn dictate the manufacturing process and the material's long-term stability.

Determination of Reaction Order and Rate Constants

Kinetic investigations of RF condensation have shown that the reaction can be described by an n-order kinetic model, with the order being greater than 1. mdpi.com Different experimental techniques, such as FTIR, NMR, and DSC, can yield different rate constants as they probe different aspects of the reaction. mdpi.com For example, a study on RF condensation at 40°C using various techniques yielded the following kinetic parameters:

| Technique | Rate Constant (k) | Reaction Order (n) |

| FTIR | Varies with wavenumber | ~1.5 |

| DSC | Varies with sample composition | ~1.2-1.6 |

| NMR | Provides information on particle growth | - |

| Data derived from a study on resorcinol-formaldehyde condensation and is illustrative for a related system. mdpi.com |

In the context of amine-catalyzed phenol-formaldehyde resins, the reaction is typically second-order. youtube.com Rate constants for the condensation of phenol with formaldehyde in the presence of amine catalysts have been determined, showing a good correlation with the catalyst type. researchgate.net These studies suggest that the reaction between benzene-1,3-diamine and formaldehyde is likely to follow a second-order or a more complex n-order rate law, with the rate constants being highly dependent on the catalyst and reaction conditions.

Application of Kinetic Models (e.g., Langmuir-Hinshelwood)

The Langmuir-Hinshelwood (L-H) model is often applied to describe the kinetics of heterogeneously catalyzed reactions, where reactants adsorb onto the catalyst surface before reacting. While its application to the bulk polymerization of benzene-1,3-diamine and formaldehyde is not directly documented, it is relevant in the context of formaldehyde oxidation on catalysts, which can be a side reaction or a related process.

For example, the catalytic oxidation of formaldehyde on Ce₀.₈Zr₀.₂O₂ nanocatalysts was successfully described by an L-H model. nih.gov The model assumes that both formaldehyde and oxygen molecules are adsorbed on the active sites of the catalyst before reacting. The general form of the L-H rate equation is:

Rate = (k * K_HCHO * K_O₂ * [HCHO] * [O₂]) / (1 + K_HCHO * [HCHO] + K_O₂ * [O₂] + ...)^n

where k is the reaction rate constant, and K are the adsorption equilibrium constants for the respective species. This model helps in understanding the reaction mechanism at the catalyst surface. nih.gov While not a direct model for the polymerization itself, if the reaction is performed with a solid catalyst, the L-H model could be applicable to describe the surface-mediated reaction steps.

Role of Catalysis in Modulating Reaction Mechanisms and Product Selectivity

Catalysts are crucial in the synthesis of benzene-1,3-diamine-formaldehyde resins as they influence the reaction rate and the final polymer structure by modulating the reaction mechanism. Both acid and base catalysts can be used, and their effects are distinct.

Base Catalysis:

In base-catalyzed reactions, such as those involving melamine-formaldehyde (MF) resins, the pH and the formaldehyde-to-amine molar ratio significantly influence the competitive formation of ether and methylene bridges. nih.gov At higher pH (e.g., 9.3-9.8) and higher formaldehyde ratios (F/M > 1), the formation of ether linkages (-CH₂-O-CH₂-) is generally favored over methylene linkages (-CH₂-). nih.gov This is because the base catalyzes the formation of hydroxymethyl groups, which can then condense.

Acid Catalysis:

Acid catalysis is commonly used in the synthesis of resins from aromatic amines and formaldehyde. For example, the industrial synthesis of 4,4'-methylene diphenyl diamine (MDA) from aniline and formaldehyde is conducted in an acidic medium. mdpi.com Quantum chemical studies have elucidated a detailed mechanism involving the formation of N-hydroxymethyl aniline, which then dehydrates to form an N-methylidene anilinium ion. This electrophilic species then reacts with another aniline molecule. mdpi.com A similar mechanism is expected for the reaction of benzene-1,3-diamine with formaldehyde under acidic conditions. The acid catalyst protonates the hydroxymethyl intermediate, facilitating the elimination of a water molecule to form a reactive electrophile.

The type of catalyst not only affects the reaction rate but also the final structure and properties of the polymer. For instance, in phenol-urea-formaldehyde (PUF) resins synthesized with MgO as a catalyst, the catalyst was found to promote a faster cure. mdpi.com The molar ratios of reactants and catalyst were crucial in forming reactive para-methylol groups and co-condensed methylene linkages. mdpi.com Similarly, for benzene-1,3-diamine-formaldehyde resins, the choice of catalyst and its concentration will be a key parameter to control the degree of cross-linking and the final network architecture.

Advanced Research Applications of Poly Benzene 1,3 Diamine Formaldehyde Materials

Materials for Energy Storage and Conversion

The transformation of poly(benzene-1,3-diamine-formaldehyde) into nitrogen-doped carbon materials has opened new avenues for developing high-performance energy storage and conversion devices. The inherent nitrogen content and the ability to control the porous structure during carbonization are key to their exceptional electrochemical properties.

Synthesis of N-Doped Porous Carbon Materials from Benzene-1,3-diamine-Formaldehyde Precursors

Nitrogen-doped (N-doped) porous carbons are synthesized from benzene-1,3-diamine-formaldehyde precursors through a process of polymerization followed by carbonization and activation. The polymerization of benzene-1,3-diamine (m-phenylenediamine) and formaldehyde (B43269) creates a resin with a high nitrogen content. This resin is then subjected to high-temperature pyrolysis in an inert atmosphere to produce a carbonaceous material.

Activation, often carried out using agents like potassium hydroxide (B78521) (KOH), is a crucial step to develop a porous structure and high surface area. mdpi.com The temperature and the ratio of the activating agent to the precursor can be adjusted to control the textural properties and the nitrogen content of the final N-doped carbon material. mdpi.com Generally, increasing the activation temperature and the activating agent ratio tends to decrease the nitrogen content. mdpi.com This method provides a straightforward, one-pot strategy for producing N-doped porous carbons with desirable characteristics for various applications. mdpi.com

Design of Hollow Carbon Spheres for Supercapacitor Electrodes

Hollow carbon spheres derived from benzene-1,3-diamine-formaldehyde precursors are promising electrode materials for supercapacitors due to their unique morphology, which offers a high surface area and shortened ion diffusion pathways. The synthesis often involves using a template, such as silica (B1680970) spheres, which are later removed by etching.

The resulting hollow carbon spheres can exhibit high specific surface areas, which are crucial for achieving high specific capacitance. For instance, mesoporous carbon spheres synthesized from resorcinol-formaldehyde have demonstrated specific surface areas as high as 1207 m²/g. nih.gov These materials can be further enhanced by doping with heteroatoms to improve their electrochemical performance. The hollow structure not only provides a large surface for charge storage but also accommodates volume changes during charge-discharge cycles, contributing to better cycling stability.

Influence of Heteroatom Doping on Electrochemical Performance

The incorporation of heteroatoms, particularly nitrogen, into the carbon framework of materials derived from benzene-1,3-diamine-formaldehyde significantly enhances their electrochemical performance. Nitrogen doping can modify the electronic structure and surface chemistry of the carbon material, leading to improved conductivity and wettability by the electrolyte. diva-portal.org

Polymeric Adsorbents and Ion-Exchange Resins

The functional amine groups present in the poly(benzene-1,3-diamine-formaldehyde) structure make it an excellent candidate for the development of adsorbents and ion-exchange resins for environmental and industrial applications. These materials can be tailored to selectively remove pollutants from aqueous solutions.

Development of Selective Chelating Ion-Exchange Resins

Poly(benzene-1,3-diamine-formaldehyde) can be functionalized to create selective chelating ion-exchange resins. These resins contain specific functional groups that can form stable complexes with metal ions, a process known as chelation. dardel.info This property allows for the selective removal and recovery of specific metal ions from solutions. iosrjournals.org

The synthesis of these resins often involves the polymerization of benzene-1,3-diamine and formaldehyde, followed by chemical modification to introduce chelating functionalities. The resulting resins exhibit high selectivity for certain metal ions due to the formation of stable chelate complexes. iosrjournals.org This is a significant advantage over conventional ion-exchange resins, which often show less selectivity between different metal ions. iosrjournals.org The efficiency of these chelating resins is influenced by factors such as the pH of the solution, as the complexation of metal ions is often pH-dependent. researchgate.net

Adsorption Studies for Environmental Remediation (e.g., Tetracycline (B611298) Antibiotics, Heavy Metal Ions)

Resins and adsorbents derived from poly(benzene-1,3-diamine-formaldehyde) have shown significant potential for the removal of various environmental pollutants, including antibiotics and heavy metal ions.

Tetracycline Antibiotics: Modified resorcinol-formaldehyde aerogels, which share a similar phenolic-aldehyde chemistry, have been successfully used to remove tetracycline antibiotics from wastewater. jwent.net The incorporation of m-phenylenediamine (B132917) (benzene-1,3-diamine) into the aerogel structure can introduce amide groups and increase the specific surface area, leading to enhanced adsorption capacity. jwent.net The adsorption mechanism is believed to involve a combination of electrostatic interactions, π-π stacking, and van der Waals forces between the antibiotic molecules and the adsorbent surface. jwent.net

Heavy Metal Ions: Formaldehyde-based terpolymeric resins have been synthesized and studied for their ability to adsorb heavy metal ions such as Cd(II), Cr(III), Ca(II), and Mg(II). researchgate.net The adsorption capacity of these resins is highly dependent on the pH of the solution, with optimal removal often occurring at a specific pH value. researchgate.net The rate of metal ion exchange is typically rapid initially and then slows down as the available active sites on the resin become occupied. researchgate.net The presence of functional groups from the diamine component plays a crucial role in the binding of metal ions.

| Parameter | Value | Reference |

| N-Doped Porous Carbon from Urea-Formaldehyde | ||

| Nitrogen Content | 16.85 wt% - 23.51 wt% | mdpi.com |

| CO2 Adsorption Capacity (UFK-600-0.2) | 4.03 mmol/g at 0 °C and 1 bar | mdpi.com |

| Mesoporous Carbon Spheres from Resorcinol-Formaldehyde | ||

| Specific Surface Area | 1207 m²/g | nih.gov |

| Average Pore Diameter | 2.4 nm | nih.gov |

| Specific Capacitance | 92.8 F/g at 0.5 A/g | nih.gov |

| Modified Resorcinol-Formaldehyde Aerogel for Tetracycline Removal | ||

| Specific Surface Area (RF-G1/PmPDA1) | 308 m²/g | jwent.net |

| Tetracycline Removal Rate (RF-G1/PmPDA1) | 93.3% at pH 4 | jwent.net |

Mechanistic Insights into Adsorption Phenomena (e.g., Hydrogen Bonding, π-π Stacking)

The efficacy of poly(m-phenylenediamine-formaldehyde) (PmPD) and its composites in adsorption processes is rooted in a combination of intermolecular forces. The polymer's aromatic rings and amine functionalities provide active sites for interactions such as hydrogen bonding and π-π stacking, which are crucial for the capture of various pollutants.

Research into a magnetic core-shell adsorbent composed of manganese dioxide, iron(III) oxide, and PmPD revealed that the primary mechanisms for heavy metal ion removal are electrostatic attraction, ion exchange, and coordination interactions. nih.gov Density functional theory (DFT) calculations further elucidated these interactions, showing that heavy metal ions like lead(II) and cadmium(II) bond with the oxygen atoms in the manganese dioxide shell. nih.gov The presence of amine and imine groups on the PmPD chains also plays a direct role in the adsorption process, particularly in the redox-mediated removal of species like chromium(VI). rsc.org

The amino groups (-NH2) on the polymer backbone are particularly significant. They can act as hydrogen bond donors, forming strong interactions with electronegative atoms in target adsorbate molecules. Simultaneously, the benzene (B151609) rings in the polymer structure facilitate π-π stacking interactions with other aromatic compounds. This dual-action capability makes PmPD-based materials effective for a broad range of applications, from heavy metal remediation to the capture of organic pollutants. nih.govrsc.org

High-Performance Thermosetting Resins and Composites

The integration of benzene-1,3-diamine and formaldehyde chemistry has led to the development of high-performance thermosetting resins and composites with enhanced properties. These materials are finding applications in demanding industrial sectors where thermal and mechanical robustness are paramount.

Thermosetting polymers, known for their rigid, three-dimensional network structures, gain significant advantages from the incorporation of m-phenylenediamine-formaldehyde resins. ili-lignin.com The aromatic and densely cross-linked nature of these resins contributes to exceptional thermal stability and mechanical strength. researchgate.net For instance, the introduction of hyperbranched polymers as modifiers in epoxy thermosets can improve toughness without compromising thermal properties. nih.gov The unique, highly branched structure of these modifiers enhances the flexibility of the polymer network. nih.gov

Research has shown that thermosets derived from renewable phenols and cured via thiol-ene photochemistry can achieve high glass transition temperatures (Tg) up to 233°C and a 5% thermal decomposition temperature (Td5%) of 371°C. researchgate.net Similarly, polyimides incorporating Tröger's base units, which can be synthesized from diamines and formaldehyde, exhibit excellent thermal stability with glass transition temperatures reaching as high as 425°C. acs.org These materials also demonstrate good mechanical properties, with tensile strengths in the range of 59–64 MPa. acs.org The inherent rigidity and hindered chain packing in these polymers contribute to their superior performance characteristics. acs.orgmdpi.com

Table 1: Thermal and Mechanical Properties of Advanced Thermosets

| Polymer System | Glass Transition Temperature (Tg) | Thermal Decomposition (Td5%) | Tensile Strength | Reference |

| Thiol-ene thermoset from plant phenols | 233°C | 371°C | 61.5 MPa | researchgate.net |

| Tröger's base-containing polyimide | up to 425°C | >305°C | 59-64 MPa | acs.org |

| Lignin-based epoxy thermoset | - | - | - | researchgate.net |

| Polyimide with biphenyl (B1667301) and Tröger's base units | - | - | 90.4 MPa | mdpi.com |

The chemistry of m-phenylenediamine and formaldehyde extends to the formulation of specialty adhesives and the modification of rubber compositions. In the realm of adhesives, phenol-formaldehyde resins are widely used, and lignin (B12514952) has been explored as a partial substitute for phenol (B47542), with replacement rates of up to 50% being reported. ili-lignin.com This approach leverages the reactive groups in these natural polymers to create strong, durable bonds.

In the rubber industry, derivatives of formaldehyde have been shown to improve the properties of synthetic rubbers. For example, sodium formaldehyde sulfoxylate, a salt of hydroxymethylsulfinic acid, has been demonstrated to significantly increase the tack and green strength of synthetic polyisoprene. google.com This modification is crucial for the processing and performance of rubber products. The use of m-phenylenediamine as a component in curing agents for epoxy resins and in the synthesis of aramid fibers like Nomex further highlights its industrial importance. chemicalbook.comtaylorandfrancis.com

Microporous Polymers for Advanced Separations

The creation of polymers with intrinsic microporosity (PIMs) represents a significant area of materials science, with applications in gas separation and storage. The reaction between diamines and formaldehyde derivatives is a key strategy in synthesizing these advanced materials.

A powerful method for creating microporous polymers involves the formation of Tröger's base. rsc.orgrsc.org This reaction, typically involving an aromatic diamine and a formaldehyde source like dimethoxymethane (B151124) in an acidic medium, produces a rigid, V-shaped bicyclic linkage. mdpi.comrsc.org This structural rigidity prevents efficient chain packing, leading to the formation of interconnected pores of molecular dimensions, a hallmark of PIMs. rsc.orgacs.org

The synthesis is often a straightforward, one-step process that can yield high molecular weight, soluble polymers. rsc.orgrsc.org The properties of the resulting polymer can be tailored by carefully selecting the aromatic diamine monomer. rsc.org This approach has been successfully used to prepare film-forming polymers suitable for membrane applications. acs.orgrsc.org For example, polyimides of intrinsic microporosity have been synthesized by reacting imide-containing diamines with dimethoxymethane to introduce the Tröger's base unit into the polymer backbone. acs.org

Polymers based on Tröger's base architecture are extensively evaluated for gas separation membranes, particularly for CO2 capture. rsc.org The inherent microporosity and rigid structure of these materials can lead to both high permeability and high selectivity, a desirable combination for efficient gas separation. mdpi.comacs.org

Tröger's base polymers have shown promise in separating gas pairs like CO2/N2 and CO2/CH4. mdpi.comacs.org Membranes made from these polymers often exhibit performance close to the Robeson upper bound, which defines the trade-off between permeability and selectivity for polymeric membranes. mdpi.com The introduction of functional groups or the use of specific monomer isomers can further enhance their separation capabilities. acs.orgnih.gov For instance, aminated polymers have recorded high CO2/N2 selectivities. nih.gov

The CO2 adsorption capacity of these microporous polymers is also a key area of investigation. nih.govuva.esresearchgate.net The high surface area and the presence of nitrogen atoms within the polymer matrix contribute to significant CO2 uptake. nih.govrsc.org Researchers have reported CO2 uptakes as high as 220 mg/g at 273 K and 1 bar for certain hyper-cross-linked PIMs. nih.gov

Table 2: Gas Separation and Adsorption Performance of Microporous Polymers

| Polymer System | Gas Pair | Selectivity | CO2 Uptake (mmol/g) | Apparent BET Surface Area (m²/g) | Reference |

| PIM-TPB (hydrocarbon-based) | - | - | 5.00 (at 273 K, 1 bar) | - | nih.gov |

| Triptycene-Isatin Network | CO2/N2 | Comparable to other organic porous networks | 4.70 (at 0 °C, 1 bar) | 790 | uva.es |

| Tröger's Base Polyimide (m-MTBPI) | CO2/CH4 | Approaches 2018 upper bound | - | - | mdpi.com |

| HCP-BA (from benzyl (B1604629) alcohol) | - | - | - (8.46 wt%) | 742 | rsc.org |

| Ferrocenyl MOP (CFcMOP) | - | - | - | 105 | mdpi.com |

Polymeric Probes and Sensing Platforms

The development of sensitive and selective detection methods for formaldehyde, a known carcinogen and common indoor pollutant, is a significant area of research. nih.gov Polymeric materials, particularly those based on the condensation of benzene-1,3-diamine with formaldehyde, have emerged as a promising class of materials for creating advanced sensing platforms. These polymers offer distinct advantages over their small-molecule counterparts, primarily due to the high density of recognition sites along the polymer chain, which leads to significant signal amplification and enhanced sensitivity. nih.govtandfonline.com The inherent structural flexibility of polymers also allows for fine-tuning of properties such as solubility, molecular weight, and functionalization to meet the demands of various sensing applications. nih.gov These materials can be fabricated into different forms, including nanoparticles, thin films, or as coatings on transducers like quartz crystal microbalances (QCM), providing versatility in sensor design. nih.gov

Design Principles for Formaldehyde Detection Sensors

The rational design of sensors based on poly(benzene-1,3-diamine-formaldehyde) and similar amine-rich polymers is centered on the specific and reactive nature of the primary amine groups with formaldehyde.

Amine-Rich Polymer Backbone: The fundamental design principle involves creating a polymer structure with a high concentration of primary amine (-NH2) groups. Benzene-1,3-diamine (m-phenylenediamine) is an ideal monomer in this regard, as its two amine groups provide sites for both polymerization with formaldehyde and subsequent reaction with free formaldehyde molecules from the environment. mdpi.com This high density of reactive sites is crucial for achieving a detectable signal even at low analyte concentrations. tandfonline.com

Signal Transduction Mechanism: The interaction between the polymer and formaldehyde must be converted into a measurable signal. Common approaches include:

Fluorometric Sensing: Incorporating or using an inherently fluorescent polymer backbone allows for detection via changes in fluorescence intensity. The reaction with formaldehyde can lead to a "turn-on" or "turn-off" response or a ratiometric shift in the emission spectrum. tandfonline.com This method is known for its high sensitivity.